2-(hydroxymethyl)-N,N-dimethylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJRYJSLJWFNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxymethyl N,n Dimethylbenzamide
Reactivity of the N,N-Dimethylamide Functionality
The N,N-dimethylamide group in 2-(hydroxymethyl)-N,N-dimethylbenzamide is a key site for chemical transformations, notably hydrolysis and N-dealkylation. The electronic properties of the benzoyl group and the steric hindrance imparted by the N,N-dimethyl substitution influence the rates and mechanisms of these reactions.
Hydrolysis Pathways: Acid- and Base-Catalyzed Mechanisms
The hydrolysis of the amide bond in N,N-dimethylbenzamide derivatives can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis:
A general representation of the acid-catalyzed hydrolysis mechanism is as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of the protonated amine, regenerating the carbonyl group.
Deprotonation of the carbonyl to yield the carboxylic acid.
Studies on the acid-catalyzed hydrolysis of N,N-dimethylbenzamide have shown that the reaction rates are influenced by the acidity of the medium. rsc.org
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521) ions, the amide hydrolysis proceeds via a different mechanism. The hydroxide ion, being a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate to form a carboxylate anion and an amine is the rate-determining step. This step is generally slow due to the poor leaving group ability of the amide anion. However, the subsequent acid-base reaction between the carboxylic acid and the amine drives the reaction to completion. chemistrysteps.com For some N,N-dimethylcarbamates, a mechanism involving a base-catalyzed deprotonation of the tetrahedral intermediate has been proposed, leading to a dianionic species at high base concentrations. researchgate.net
The general steps for base-catalyzed hydrolysis are:
Nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.
Elimination of the amide anion as the leaving group.
An acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate salt and a neutral amine.
The alkaline hydrolysis of N,N-dimethylbenzamide has been studied, and like other tertiary amides, it is generally more resistant to hydrolysis than primary and secondary amides under similar conditions. acs.orgarkat-usa.org
N-Dealkylation Mechanisms (drawing parallels from N,N-dimethylbenzamide metabolism)
N-dealkylation is a crucial metabolic pathway for many xenobiotics containing N-alkyl groups, and insights into this process can be drawn from studies on the metabolism of N,N-dimethylbenzamide. This transformation is primarily mediated by cytochrome P-450 enzymes in the liver. nih.govnih.gov
The generally accepted mechanism for enzymatic N-dealkylation involves the following steps:
α-Carbon Hydroxylation: The initial and rate-limiting step is the hydroxylation of the carbon atom of the alkyl group that is directly attached to the nitrogen atom. nih.govencyclopedia.pub This is a monooxygenation reaction catalyzed by cytochrome P-450.
Formation of an Unstable Intermediate: This hydroxylation results in the formation of an unstable carbinolamide (N-hydroxymethyl-N-methylbenzamide in this case). nih.govnih.gov
Spontaneous Decomposition: The carbinolamide intermediate is unstable and spontaneously breaks down into two molecules: the dealkylated metabolite (a secondary amine) and an aldehyde (formaldehyde in the case of demethylation). nih.govencyclopedia.pub
Studies on the in vitro metabolism of N,N-dialkylbenzamides have shown that they yield an N-alkylamide and the corresponding aldehyde. nih.gov For N,N-dimethylbenzamide, N-methyl-N-hydroxymethyl amides have been isolated as intermediates. nih.gov Kinetic deuterium (B1214612) isotope effect studies on the enzymatic N-demethylation of tertiary amides are consistent with a mechanism involving hydrogen atom abstraction as a key step. nih.govnih.gov
The propensity for N-dealkylation can be influenced by the steric and electronic properties of the N-alkyl groups. For instance, in the metabolism of N-alkyl-N-methylamides, demethylation is generally favored over the removal of larger alkyl groups. nih.gov
| Metabolic Transformation | Key Enzyme System | Initial Step | Intermediate | Final Products |
| N-Dealkylation | Cytochrome P-450 | α-Carbon Hydroxylation | Carbinolamide | Dealkylated Amide, Aldehyde |
Competitive Reaction Pathways in Amide Transformations
During the chemical transformation of amides, several reaction pathways can compete with each other. For instance, under basic conditions, the hydrolysis of the amide to a carboxylic acid and an amine is the primary reaction. However, the stability of the tetrahedral intermediate plays a crucial role. The expulsion of the hydroxide ion to regenerate the starting amide can be a competing process to the expulsion of the less favorable amide leaving group. arkat-usa.org
In the context of N-dealkylation, N-oxidation is another potential metabolic pathway for tertiary amines, which is catalyzed by flavin-containing monooxygenases (FMO). encyclopedia.pub This would lead to the formation of an N-oxide, which can have its own distinct biological activity and metabolic fate. Therefore, N-dealkylation and N-oxidation can be considered as competing metabolic pathways.
Reactivity of the 2-(hydroxymethyl) Group
Oxidation Reactions (e.g., to 2-formyl or 2-carboxy derivatives)
The benzylic hydroxyl group of this compound can be oxidized to either an aldehyde (2-formyl-N,N-dimethylbenzamide) or a carboxylic acid (2-carboxy-N,N-dimethylbenzamide), depending on the oxidizing agent and reaction conditions.
Oxidation to 2-formyl-N,N-dimethylbenzamide:
The partial oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. A study has described the synthesis of various 2-formyl benzamides from an N-phthalimidoyl sulfoximine (B86345) through a variant of the McFadyen-Stevens reaction. researchgate.net Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route for the oxidation of aldehydes to carboxylic acids, highlighting the potential for enzymatic control over the oxidation state. nih.gov
Oxidation to 2-carboxy-N,N-dimethylbenzamide:
Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, often generated in situ from CrO3 and sulfuric acid, also known as the Jones reagent), and nitric acid are commonly employed for this purpose. libretexts.org The oxidation of aldehydes to carboxylic acids can also be achieved with a variety of reagents, including Oxone, sodium perborate, and under aerobic conditions catalyzed by N-hydroxyphthalimide (NHPI). organic-chemistry.org Microwave-assisted oxidation using sodium hypochlorite (B82951) has also been reported as an effective method for converting aryl aldehydes and alcohols to carboxylic acids. researchgate.net
| Oxidation Product | Typical Reagents | Reaction Conditions |
| 2-formyl-N,N-dimethylbenzamide | PCC, PDC, Dess-Martin periodinane | Mild, non-aqueous |
| 2-carboxy-N,N-dimethylbenzamide | KMnO4, H2CrO4, HNO3 | Strong, often acidic or basic |
Nucleophilic and Electrophilic Substitutions at the Hydroxymethyl Carbon
The carbon atom of the hydroxymethyl group is at a benzylic position, which makes it particularly susceptible to nucleophilic substitution reactions. Electrophilic reactions are less common at this position but can occur under specific conditions.
Nucleophilic Substitutions:
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it typically needs to be protonated under acidic conditions to form a good leaving group (water) or converted into a better leaving group such as a tosylate or a halide. Benzylic alcohols are particularly reactive in SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. libretexts.orgchemistry.coach They can also undergo SN2 reactions, especially primary benzylic alcohols, if a strong nucleophile is used. chemistry.coachkhanacademy.org
The general mechanism for an acid-catalyzed SN1 reaction would involve:
Protonation of the hydroxyl group by an acid.
Loss of a water molecule to form a resonance-stabilized benzylic carbocation.
Attack of a nucleophile on the carbocation.
Electrophilic Substitutions:
Direct electrophilic substitution at the hydroxymethyl carbon is not a typical reaction pathway. However, the aromatic ring itself is susceptible to electrophilic aromatic substitution (SEAr). The this compound molecule contains two directing groups on the benzene (B151609) ring: the -CH2OH group and the -CON(CH3)2 group. The hydroxymethyl group is generally considered to be a weak ortho, para-directing and activating group. The N,N-dimethylamido group is a meta-directing and deactivating group. The outcome of an electrophilic aromatic substitution reaction on this molecule would depend on the interplay of the directing effects of these two groups and the reaction conditions. wikipedia.orglibretexts.org
Intramolecular Interactions and Conformational Effects
The spatial arrangement of functional groups in this compound allows for significant intramolecular interactions that can dictate its conformational preferences and, consequently, its chemical reactivity. The proximity of the hydroxymethyl and N,N-dimethylbenzamide moieties at the ortho position is of particular interest in this regard.
A key feature of the molecular structure of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydrogen atom of the hydroxymethyl group and the oxygen atom of the amide carbonyl group. This interaction would lead to the formation of a pseudo-six-membered ring, which is a common and stable motif in organic chemistry. nih.gov
While direct experimental studies on the conformational preferences of this compound are not extensively documented in the literature, substantial evidence from related ortho-substituted benzamides, particularly 2-hydroxybenzamides, strongly supports the presence of such intramolecular hydrogen bonds. researchgate.net Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, alongside computational studies, have been instrumental in characterizing these interactions in analogous molecules. nih.govsemanticscholar.org
In similar systems, the presence of an intramolecular hydrogen bond is typically evidenced by a downfield shift of the hydroxyl proton signal in the ¹H NMR spectrum and a red shift (lowering of the stretching frequency) of the O-H and C=O bands in the IR spectrum. nih.govjchemrev.com Computational studies on related molecules have further corroborated these findings by identifying the hydrogen-bonded conformer as a low-energy state. nih.gov
Table 1: Expected Spectroscopic Data Indicative of Intramolecular Hydrogen Bonding in this compound (based on analogous compounds)
| Spectroscopic Technique | Expected Observation | Rationale |
| ¹H NMR Spectroscopy | Downfield chemical shift of the -CH₂OH proton (δ > 5 ppm) | Deshielding of the proton due to its involvement in the hydrogen bond. |
| Infrared (IR) Spectroscopy | Broadening and red-shift of the O-H stretching frequency (ν < 3400 cm⁻¹) | Weakening of the O-H bond due to hydrogen bonding. |
| Infrared (IR) Spectroscopy | Red-shift of the C=O stretching frequency (ν < 1630 cm⁻¹) | Decrease in the double bond character of the carbonyl group upon hydrogen bond formation. |
It is important to note that the flexibility of the methylene (B1212753) linker in the hydroxymethyl group of this compound may influence the geometry and strength of the hydrogen bond compared to the more rigid phenolic hydroxyl group in 2-hydroxybenzamides.
The presence of a stable, intramolecularly hydrogen-bonded conformation in this compound can have a profound impact on its reaction kinetics and selectivity. By locking the molecule into a specific conformation, the hydrogen bond can either facilitate or hinder certain reaction pathways.
For reactions involving the hydroxymethyl group, the intramolecular hydrogen bond must typically be broken, which requires an input of energy and can therefore increase the activation energy of the reaction, leading to slower reaction rates. Conversely, if the hydrogen-bonded conformation brings the reacting centers into a favorable orientation for a specific reaction, it could lead to rate enhancement.
This conformational restriction can also play a crucial role in determining the selectivity of a reaction. For instance, in reactions where multiple products can be formed, the energetic preference for the hydrogen-bonded ground state can lead to a higher yield of the product that is formed through a transition state that is more easily accessible from this conformation.
Table 2: Conceptual Impact of Intramolecular Hydrogen Bonding on Reaction Rates
| Reaction Type | Expected Effect on Rate | Plausible Explanation |
| O-Alkylation of the hydroxymethyl group | Decrease | The hydrogen bond must be broken before the hydroxyl group can act as a nucleophile, increasing the activation energy. |
| Intramolecular cyclization | Increase | If the hydrogen-bonded conformation pre-organizes the molecule for cyclization, the entropic barrier to reaction is lowered. |
| Oxidation of the hydroxymethyl group | Decrease | The hydrogen bond may sterically hinder the approach of an oxidizing agent to the hydroxymethyl group. |
Reaction Mechanism Elucidation Through Kinetic Studies and Trapping Experiments
Elucidating the mechanism of reactions involving this compound requires a combination of experimental and computational approaches. Kinetic studies and trapping experiments are powerful tools for gaining insight into reaction intermediates and transition states.
Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature, or solvent). The determined rate law and activation parameters (enthalpy and entropy of activation) can provide valuable information about the molecularity of the rate-determining step and the nature of the transition state. For example, a first-order rate dependence on this compound in a reaction would suggest a unimolecular rate-determining step, which could be the cleavage of the intramolecular hydrogen bond.
Trapping experiments are designed to intercept and identify short-lived intermediates in a reaction pathway. This is often achieved by introducing a "trapping agent" that reacts rapidly with the intermediate to form a stable, characterizable product. The identification of this trapped product provides direct evidence for the existence of the intermediate. For instance, in a reaction proposed to proceed through an oxonium ion intermediate formed from the hydroxymethyl group, the addition of a potent nucleophile could lead to a trapped adduct, thereby supporting the proposed mechanism.
Table 3: Methodologies for Reaction Mechanism Elucidation
| Experimental Technique | Information Gained | Example Application for this compound |
| Kinetic Studies | ||
| - Rate Law Determination | Molecularity of the rate-determining step. | Determining the reaction order with respect to reactants and catalysts. |
| - Activation Parameters (ΔH‡, ΔS‡) | Energetics and molecular organization of the transition state. | A large negative entropy of activation might suggest a highly ordered, cyclic transition state. |
| Trapping Experiments | ||
| - Chemical Trapping | Identification of reactive intermediates. | Using a nucleophile to trap a carbocation intermediate formed at the benzylic position. |
| - Spectroscopic Trapping | Direct observation of transient species. | Using low-temperature NMR or UV-Vis spectroscopy to observe a short-lived colored intermediate. |
Through the systematic application of these and other mechanistic investigation techniques, a detailed understanding of the chemical reactivity of this compound can be achieved.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to confirm the connectivity and stereochemistry of 2-(hydroxymethyl)-N,N-dimethylbenzamide.
1D and 2D NMR Techniques for Structural Confirmation (e.g., ¹H, ¹³C, COSY, HMQC, HMBC, NOESY)
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers primary evidence for the structure of this compound. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
While specific, experimentally-derived NMR data for this compound are not widely available in peer-reviewed literature, the expected resonances can be predicted based on the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (4 positions) | ~7.2-7.6 | ~125-130 |
| C-C=O | N/A | ~135 |
| C-CH₂OH | N/A | ~140 |
| CH₂ (hydroxymethyl) | ~4.5 | ~63 |
| OH (hydroxymethyl) | Variable | N/A |
| N(CH₃)₂ (2 methyl groups) | ~2.8-3.1 (may show distinct signals due to restricted rotation) | ~35-40 |
| C=O (amide) | N/A | ~171 |
Note: These are estimated values. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these resonances and confirming the molecular structure. psu.edu
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, primarily through two or three bonds. It would be used to trace the connectivity of the protons on the aromatic ring and confirm their relative positions. thieme-connect.de
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the methylene (B1212753) protons to the hydroxymethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). It is crucial for identifying connections between different functional groups. For example, HMBC could show correlations from the N-methyl protons to the amide carbonyl carbon and the adjacent aromatic carbon, confirming the structure of the amide group and its attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining conformational preferences, such as the spatial relationship between the N-methyl groups and the aromatic ring protons.
Detailed experimental data from these 2D NMR studies for this compound are not currently available in published scientific literature.
Solvent Effects on Spectroscopic Signatures and Conformational Dynamics
The choice of deuterated solvent for an NMR experiment can significantly influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the hydroxyl (OH) proton of the hydroxymethyl group. Solvents like DMSO-d₆, which are hydrogen bond acceptors, can lead to a downfield shift of the OH proton signal compared to a non-polar solvent like CDCl₃.
Furthermore, the polarity of the solvent can affect the rotational barrier around the amide C-N bond. In N,N-dimethylbenzamides, this rotation is often slow on the NMR timescale, leading to separate signals for the two N-methyl groups. Changing the solvent can alter the rate of this rotation, potentially causing the signals to broaden or coalesce. A systematic study of this compound in various solvents would provide insight into its conformational dynamics, but such specific studies have not been reported in the literature.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₃NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: Theoretical Mass Data for this compound
| Molecular Formula | C₁₀H₁₃NO₂ |
|---|---|
| Calculated Monoisotopic Mass | 179.09463 u |
| Common Adducts | Calculated Exact Mass |
| [M+H]⁺ (Protonated) | 180.10244 u |
| [M+Na]⁺ (Sodiated) | 202.08437 u |
| [M+K]⁺ (Potassiated) | 218.05831 u |
Note: Published HRMS data confirming these values for this specific compound could not be located.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure.
For this compound, key fragmentation pathways would likely include:
Loss of the hydroxymethyl group or water from the hydroxymethyl group.
Cleavage of the amide bond, leading to fragments corresponding to the dimethylamino group and the benzoyl moiety.
Alpha-cleavage adjacent to the carbonyl group.
A detailed analysis of these fragmentation pathways is crucial for confirming the identity of the compound in complex mixtures or for distinguishing it from its isomers. However, specific MS/MS fragmentation studies for this compound are not available in the existing literature.
Chromatographic Techniques for Analysis and Purity Assessment
Chromatography is a set of laboratory techniques used for the separation of mixtures. For this compound, chromatographic methods are essential for isolating the compound from reaction mixtures and for assessing its purity.
Commonly employed techniques would include:
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound.
Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to establish appropriate conditions for a larger-scale separation by column chromatography.
While these techniques are standard for the analysis of organic compounds, specific methods validated for the routine analysis or purity assessment of this compound have not been detailed in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
While a specific, validated HPLC method for this compound is not found in the reviewed literature, the development of such a method would be a critical step for its quantification and purity assessment. Method development would typically involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation from potential impurities and degradation products.
For analogous benzamide (B126) structures, reversed-phase HPLC (RP-HPLC) is a common approach. A hypothetical method would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol.
Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters are outlined in the table below.
Table 1: Standard Parameters for HPLC Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution > 2 between the analyte and closest eluting peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD should remain within acceptable limits after minor changes (e.g., pH, flow rate). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, which contains a polar hydroxyl group, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the hydroxyl group into a less polar trimethylsilyl (B98337) ether.
The mass spectrometer detector provides information about the mass-to-charge ratio of the analyte and its fragments, which is crucial for structural confirmation and impurity identification. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the loss of the dimethylamino group, the hydroxymethyl group, and cleavage of the benzoyl moiety. A GC-MS method for the parent compound, N,N-dimethylbenzamide, has been established using columns like the Rtx-5 amine, which could serve as a starting point for method development.
Table 2: Typical GC-MS Parameters for Analysis of Benzamide Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Fused-silica capillary column (e.g., 5% phenyl polysiloxane) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., initial temp 100°C, ramp to 280°C) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detector | Electron Multiplier |
Other Spectroscopic Methods for Complementary Data
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching of the tertiary amide would typically appear as a strong band around 1630 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic ring and methyl groups, and C-N stretching vibrations.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene (B151609) ring in this case. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the substituted benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents on the ring.
Computational Chemistry and Theoretical Modeling of 2 Hydroxymethyl N,n Dimethylbenzamide
Conformational Analysis and Intramolecular Hydrogen Bonding Simulations
No dedicated conformational analyses or molecular dynamics simulations for 2-(hydroxymethyl)-N,N-dimethylbenzamide are available in the reviewed literature. Due to the rotational freedom of the C-C bond connecting the hydroxymethyl group and the C-N amide bond, the molecule can adopt various conformations. Simulations would be required to determine the relative energies of these conformers and to investigate the potential for intramolecular hydrogen bonding between the hydroxyl proton and the amide oxygen. Studies on similar molecules suggest that such an interaction could be significant, but specific energetic and geometric data for this compound is lacking. researchgate.net
Solvent Effects on Molecular Conformation and Reactivity of this compound
The solvent environment plays a crucial role in determining the three-dimensional structure and chemical reactivity of molecules. For a molecule such as this compound, with its flexible functional groups and potential for intramolecular interactions, the choice of solvent can significantly influence its conformational equilibrium and reaction pathways. Computational chemistry and theoretical modeling provide powerful tools to investigate these solvent effects at a molecular level. While direct computational studies on this compound are not extensively available, valuable insights can be drawn from theoretical investigations of structurally related benzamides and other ortho-substituted aromatic compounds.
The primary solvent effects on this compound can be understood through the interplay of several factors: the polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and steric interactions. These factors collectively influence the stability of different conformers and the energy barriers of chemical reactions.
A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group of the hydroxymethyl substituent and the carbonyl oxygen of the amide group. The formation of this hydrogen bond would lead to a more rigid, cyclic-like conformation. The strength and persistence of this intramolecular hydrogen bond are highly dependent on the solvent environment. In nonpolar solvents, this intramolecular interaction is expected to be relatively strong, as there is minimal competition from solvent molecules. However, in polar, and particularly protic solvents, the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups, potentially disrupting the intramolecular bond. researchgate.net
The conformation of the N,N-dimethylamide group relative to the benzene (B151609) ring is another critical aspect influenced by the solvent. In ortho-substituted acetanilides, it has been observed that polar solvents can cause the amide group to move out of the plane of the aromatic ring. researchgate.net A similar effect could be anticipated for this compound. The rotation around the C(aryl)-C(amide) bond and the C-N amide bond are key conformational degrees of freedom. The barrier to rotation around the C-N bond in amides is known to be sensitive to solvent polarity. nih.gov Polar solvents can stabilize the charge-separated resonance structure of the amide bond, which increases its double-bond character and consequently raises the rotational barrier.
The chemical reactivity of this compound will also be modulated by the solvent. For instance, reactions involving the hydroxyl group or the carbonyl oxygen will be affected by how these groups are solvated. In a protic solvent, the hydroxyl proton is more acidic and the carbonyl oxygen is a better hydrogen bond acceptor, which can influence their participation in chemical reactions.
Given the absence of specific computational data for this compound, the following table provides a qualitative summary of the expected solvent effects on its key molecular properties based on studies of analogous compounds.
| Molecular Property | Nonpolar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water, Methanol) |
|---|---|---|---|
| Intramolecular H-Bond Strength (HO•••O=C) | Strong | Weakened | Significantly Weakened/Disrupted |
| C-N Amide Rotational Barrier | Lower | Higher | Highest |
| Amide Group Planarity with Benzene Ring | More Planar | Potentially Less Planar | |
| Solvation of Hydroxyl Group | Weak | Moderate (H-bond acceptor) | Strong (H-bond donor and acceptor) |
| Solvation of Carbonyl Oxygen | Weak | Moderate (dipole-dipole) | Strong (H-bond acceptor) |
Detailed Research Findings from Analogous Systems:
Computational studies on ortho-hydroxy benzamides have shown that intramolecular hydrogen bonds can be quite persistent, even in polar solvents. researchgate.net However, the strength of these bonds is reduced, which can lead to a dynamic equilibrium between the intramolecularly hydrogen-bonded conformer and conformers that interact more strongly with the solvent. For N,N-dimethylbenzamide derivatives, the barrier to rotation around the C-N bond has been a subject of both experimental and computational investigation. cdnsciencepub.com These studies generally find that the rotational barrier increases with solvent polarity.
Synthesis and Investigation of Derivatives and Analogs of 2 Hydroxymethyl N,n Dimethylbenzamide
Chemical Modifications of the Hydroxymethyl Group
The hydroxyl group of the hydroxymethyl moiety is a prime site for chemical modification, allowing for the introduction of a diverse range of functional groups that can significantly alter the molecule's characteristics.
Conversion to Halomethyl, Aminomethyl, or Other Functional Groups
The activation of the hydroxymethyl group via esterification facilitates its conversion into various other functional groups. The resulting N-(acetoxymethyl)benzamide derivative is a precursor to reactive electrophilic methyleneimines. nih.gov This intermediate readily reacts with a range of nucleophiles. For example, treatment with potassium cyanide (KCN) yields a cyanomethylamide derivative, while reaction with glutathione (B108866) results in the formation of S-(4-chlorobenzamidomethyl)glutathione. nih.gov Under nonaqueous conditions, it also reacts avidly with nucleophiles such as ethanethiol, methanol, and diethylamine. nih.gov Furthermore, research into related N-hydroxymethyl compounds suggests that this group can be modified to introduce internal nucleophiles, such as an N-aminomethyl group, which can then participate in stereoselective intramolecular reactions. researchgate.net
Structural Variations of the N,N-Dimethylamide Group
Modifying the N,N-dimethylamide portion of the molecule offers another avenue for creating structural analogs, either by altering the N-alkyl or N-aryl substituents or by incorporating the amide nitrogen into a cyclic structure.
N-Alkyl and N-Aryl Substituted Amides
The synthesis of N-substituted benzamides is a well-established field, with numerous protocols available for creating derivatives with diverse alkyl and aryl groups on the nitrogen atom. nih.govresearchgate.netresearchgate.net These methods often involve the amidation of a benzoic acid derivative with a primary or secondary amine. nanobioletters.com The nature of the substituent on the nitrogen atom can markedly affect the stability and metabolic fate of the resulting compound. For instance, studies on the metabolism of related benzamides have shown that substitution on the nitrogen atom which bears the methyl group significantly impacts the stability of the N-methylol (N-hydroxymethyl) metabolite produced during oxidative metabolism. nih.govbohrium.com Specifically, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. nih.govbohrium.com
The following table presents examples of synthesized N-substituted benzamide (B126) derivatives, showcasing the variety of functional groups that can be incorporated.
| Compound Name | Substituent on Nitrogen | Molecular Formula | Reference |
|---|---|---|---|
| N-phenylbenzamide | Phenyl | C13H11NO | nanobioletters.com |
| N-(4-Chlorophenyl)benzamide | 4-Chlorophenyl | C13H10ClNO | nanobioletters.com |
| N-(4-Nitrophenyl)benzamide | 4-Nitrophenyl | C13H10N2O3 | nanobioletters.com |
| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide | 3-cyano-4,5-dihydrothiophen-2-yl | C12H10N2OS | nanobioletters.com |
Cyclic Amide Analogs
Incorporating the amide functionality into a ring system leads to the formation of cyclic amide analogs, such as lactams. The synthesis of these structures can be achieved through various cyclization strategies. One notable method involves the electrophilic cyclization of 2-(1-alkynyl)benzamides. nih.gov In this reaction, the cyclization proceeds on the oxygen of the carbonyl group rather than the nitrogen of the amide, affording high yields of cyclic imidates. nih.gov These cyclic imidates can be subsequently hydrolyzed under acidic conditions to yield the corresponding lactone. nih.gov This methodology provides a pathway to five-membered cyclic structures derived from benzamide precursors. nih.gov General processes for producing cyclic amides often involve the Beckmann rearrangement of a corresponding cyclic ketone oxime intermediate. google.com
Applications in Chemical Synthesis and Methodological Development
Utility as a Building Block in Complex Molecule Synthesis
The bifunctional nature of 2-(hydroxymethyl)-N,N-dimethylbenzamide makes it a valuable precursor for a variety of more complex structures, particularly heterocyclic systems. Its synthetic potential is realized through reactions that engage one or both of its functional groups.
One of the most direct applications is in the synthesis of N-substituted phthalimides, a core structure in numerous biologically active compounds and functional materials. thieme-connect.denih.gov The synthesis proceeds via an intramolecular oxidative cyclization of 2-(hydroxymethyl)benzamides. This transformation efficiently constructs the five-membered isoindoline-1,3-dione ring system. A general scheme for this reaction is presented below.
Table 1: Synthesis of Phthalimides from 2-(Hydroxymethyl)benzamide Precursors
| Entry | Starting Material (R Group) | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl | N-Benzylphthalimide | 94% |
| 2 | 4-Methoxybenzyl | N-(4-Methoxybenzyl)phthalimide | 91% |
| 3 | (R)-1-Phenylethyl | (R)-2-(1-Phenylethyl)isoindoline-1,3-dione | 92% |
| 4 | Cyclohexyl | N-Cyclohexylphthalimide | 87% |
Data derived from a study on N-substituted 2-(hydroxymethyl)benzamides, demonstrating the general applicability of the methodology. thieme-connect.de
Furthermore, the hydroxymethyl group can be oxidized to the corresponding aldehyde, 2-formyl-N,N-dimethylbenzamide. This intermediate is a valuable building block for synthesizing 3-substituted phthalides (isobenzofuran-1(3H)-ones), which are prevalent motifs in many natural products. organic-chemistry.org The aldehyde can react with various nucleophiles, such as organometallic reagents, followed by acid-catalyzed lactonization to yield the desired phthalide (B148349) core.
Beyond the reactivity of the hydroxymethyl group, the N,N-dimethylbenzamide moiety is one of the most powerful directing groups in Directed ortho-Metalation (DoM) chemistry. nih.govwikipedia.org This reaction allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide (the C6 position) using a strong base like n-butyllithium. The resulting aryllithium species can be trapped with a wide range of electrophiles, enabling the precise installation of a third functional group on the aromatic ring. This powerful strategy provides a route to highly substituted aromatic compounds that are otherwise difficult to access. uwindsor.caorganic-chemistry.org
Development of Novel Reaction Methodologies Utilizing its Unique Reactivity
The unique structural arrangement of this compound has spurred the development of new synthetic methods. A prime example is the metal-free, TBAI/TBHP (tetra-n-butylammonium iodide/tert-butyl hydroperoxide) mediated intramolecular oxidative cyclization to form phthalimides. thieme-connect.de This methodology offers an alternative to traditional methods that may require harsh conditions or heavy metal catalysts.
The proposed mechanism for this transformation highlights the unique reactivity imparted by the substrate. thieme-connect.de
Reaction between TBAI and TBHP generates a reactive iodine species.
This species activates the alcohol of the hydroxymethyl group, converting it into a better leaving group.
The amide nitrogen acts as an intramolecular nucleophile, attacking the activated benzylic carbon.
Subsequent oxidation and elimination steps lead to the formation of the stable phthalimide (B116566) ring system.
This reaction showcases how the proximity and inherent reactivity of the hydroxymethyl and amide groups can be harnessed to develop efficient and selective cyclization strategies.
Additionally, the N,N-dimethylbenzamide group is a cornerstone in the methodology of C–H bond activation and functionalization. researchgate.netacs.org Its strong ability to chelate to transition metals (like palladium, ruthenium, and copper) directs the catalyst to activate the C–H bond at the ortho position, enabling a vast array of coupling reactions, including arylations, olefinations, and halogenations. rsc.orgnih.gov While the DoM reaction relies on stoichiometric strong bases, these transition-metal-catalyzed methods operate through a distinct organometallic mechanism, greatly expanding the toolkit for aromatic functionalization. rsc.org
Contribution to Fundamental Organic Chemistry Principles
The study of molecules like this compound and its relatives has provided significant insights into fundamental principles of organic chemistry.
Regioselectivity and Chelation Control: The N,N-dimethylbenzamide group is a classic example used to illustrate the principle of Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org Its effectiveness demonstrates how a functional group can control regioselectivity in an aromatic substitution reaction not through its inherent electronic activating or deactivating properties, but through kinetic deprotonation via chelation. The Lewis basic carbonyl oxygen coordinates to the lithium ion of the organolithium base, delivering the base to the proximate ortho proton, thereby overriding other potential sites of deprotonation. nih.gov This principle of chelation-assisted C-H activation is now a cornerstone of modern synthetic strategy.
Atropisomerism in Hindered Amides: Ortho-substituted benzamides can exhibit axial chirality due to restricted rotation around the Ar–C(O) bond. The introduction of a substituent at the ortho position creates steric hindrance that can raise the energy barrier to rotation, allowing for the isolation of stable rotational isomers, or atropisomers. nih.gov While this compound itself may not have a sufficiently high barrier for isolation at room temperature, further functionalization at the C6 position via DoM can lead to stable atropisomeric compounds. The study of such molecules contributes to the fundamental understanding of stereochemistry and has practical implications in medicinal chemistry, where different atropisomers can exhibit distinct biological activities. nih.gov
Patent Landscape and Academic Research Trends for Related Benzamide (B126) Structures
The benzamide scaffold is a privileged structure in medicinal chemistry and materials science, leading to a rich and active patent landscape. Numerous patents describe the synthesis and application of substituted benzamide derivatives for a wide range of therapeutic areas, including use as cardiovascular agents, anti-asthma therapeutics, and enzyme inhibitors. google.comgoogle.com These patents often focus on the final, complex benzamide-containing molecules rather than specific intermediates, but they underscore the commercial importance of synthetic routes that can efficiently generate substituted benzamide cores.
Academic research trends for related benzamide structures are heavily concentrated in the field of C–H bond functionalization. researchgate.netnih.gov Key trends include:
Expansion of Catalyst Scope: While palladium has been a dominant metal for C-H activation, significant research is focused on developing catalysts based on more abundant and less expensive first-row transition metals like copper, nickel, and cobalt. nih.gov
Ligand Development: A major focus is the rational design of sophisticated ligands that can accelerate the C-H activation step, control regioselectivity, and enable challenging or previously impossible transformations, including asymmetric functionalization. nih.gov
Novel Directing Groups: There is a continuous effort to develop new directing groups with improved reactivity, broader substrate scope, and easier removal. The development of "traceless" directing groups, which can be removed in the course of the reaction, represents a significant advance in synthetic efficiency. rsc.org
Mechanistic Understanding: Detailed mechanistic studies using computational and experimental techniques are being employed to gain a deeper understanding of the C-H activation process. This knowledge is crucial for the rational design of next-generation catalysts and reaction conditions. rsc.org
The N,N-dimethylbenzamide moiety remains a benchmark directing group against which new methodologies are often compared, cementing its fundamental importance in the ongoing evolution of synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
